

# (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol chemical properties

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## Compound of Interest

Compound Name: (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

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An In-depth Technical Guide to **(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol**

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## Foreword: A Chiral Intermediate of Critical Importance

In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure building blocks is paramount. These chiral synthons are the architectural foundations upon which complex, stereospecific active pharmaceutical ingredients (APIs) are built. **(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol** has emerged as a molecule of significant interest, primarily recognized as a vital chiral intermediate for the synthesis of Ticagrelor[1][2]. Ticagrelor, a P2Y12 receptor antagonist, is a critical medication in the management of acute coronary syndromes, making the efficient and stereoselective synthesis of its intermediates a key focus for process chemists and drug developers[3][4].

This guide provides an in-depth technical overview of **(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol**, moving beyond a simple recitation of facts. We will explore the causality behind synthetic choices, delve into its chemical and physical properties, and provide actionable protocols grounded in established literature. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this key intermediate.

## Physicochemical & Structural Properties

**(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol** is a chiral secondary alcohol whose stereochemistry is crucial for its subsequent use in asymmetric synthesis[3]. Its core structure consists of a 3,4-difluorophenyl ring attached to a 2-chloroethanol backbone, with a stereocenter at the carbinol carbon.

### Data Summary

All quantitative data are summarized in the table below for ease of reference.

Property	Value	Source(s)
CAS Number	1006376-60-8	[3][5][6]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClF <sub>2</sub> O	[5][6]
Molecular Weight	192.59 g/mol	[3][5][6]
Appearance	Clear, almost colorless to light yellow, viscous liquid	[5][7]
Purity	Typically ≥98% with enantiomeric excess (ee) >99%	[5][8][9]
Boiling Point	256.3 ± 35.0 °C (Predicted)	[3]
Density	1.372 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
Solubility	Slightly soluble in Chloroform and Methanol	[3]
Storage	2-8°C, in a cool, well-ventilated area under inert gas (Argon)	[7][10]

Note on Physical State: While some suppliers have listed the material as a "Yellow Solid"[8], the consensus from technical data sheets and predictive modeling points towards it being a high-boiling, viscous liquid at ambient temperature[3][5][7]. This discrepancy may arise from lot-to-lot variations in purity or the presence of residual solvents. For all practical purposes, it should be handled as a liquid.

## Spectroscopic Characterization Profile

Definitive structural confirmation is essential. The following section outlines the expected spectroscopic data based on the molecule's structure and analysis of analogous compounds.

### $^1\text{H}$ NMR (Proton NMR)

(Predicted for  $\text{CDCl}_3$ , 400 MHz)

- $\delta$  7.15-7.40 (m, 3H): The aromatic protons on the difluorophenyl ring will appear as a complex multiplet. The complexity arises from both proton-proton ( $^3\text{JHH}$ ) and proton-fluorine ( $^3\text{JHF}$ ,  $^4\text{JHF}$ ) coupling.
- $\delta$  4.95-5.05 (m, 1H): This multiplet corresponds to the benzylic proton ( $\text{CH-OH}$ ). It is coupled to the adjacent diastereotopic methylene protons and the hydroxyl proton, resulting in a complex splitting pattern.
- $\delta$  3.70-3.85 (m, 2H): The two protons of the chloromethyl group ( $-\text{CH}_2\text{Cl}$ ) are diastereotopic due to the adjacent chiral center. They will appear as a pair of multiplets, often an AB quartet further split by the benzylic proton.
- $\delta$  2.50-2.80 (br s, 1H): The hydroxyl proton ( $-\text{OH}$ ) signal is typically broad and its chemical shift can vary depending on concentration and temperature.

### $^{13}\text{C}$ NMR (Carbon NMR)

(Predicted for  $\text{CDCl}_3$ , 100 MHz)

- $\delta$  148-152 (dd,  $J \approx 248$  Hz, 12 Hz): C3 and C4 carbons attached to fluorine will show large one-bond C-F coupling constants.
- $\delta$  138-140 (m): Quaternary aromatic carbon C1.
- $\delta$  115-125 (m): Aromatic carbons C2, C5, and C6, with observable C-F couplings.
- $\delta$  72-75: The carbinol carbon ( $\text{CH-OH}$ ), a key signal indicating the alcohol functionality[11].

- $\delta$  48-51: The chloromethyl carbon ( $-\text{CH}_2\text{Cl}$ ). The attachment to the electronegative chlorine atom shifts it downfield relative to a standard alkyl carbon[11].

## FT-IR (Infrared Spectroscopy)

- $\sim 3350\text{ cm}^{-1}$  (broad): Characteristic O-H stretching vibration of the alcohol group.
- $\sim 3050\text{-}3100\text{ cm}^{-1}$  (medium): Aromatic C-H stretching.
- $\sim 1500\text{-}1600\text{ cm}^{-1}$  (sharp): Aromatic C=C ring stretching vibrations.
- $\sim 1100\text{-}1280\text{ cm}^{-1}$  (strong): C-F stretching vibrations, characteristic of the fluorinated phenyl ring.
- $\sim 1050\text{-}1150\text{ cm}^{-1}$  (strong): C-O stretching of the secondary alcohol.
- $\sim 650\text{-}800\text{ cm}^{-1}$  (strong): C-Cl stretching vibration.

## Mass Spectrometry (MS)

- Molecular Ion ( $\text{M}^+$ ): Expect a molecular ion peak at  $m/z = 192$  and a characteristic  $[\text{M}+2]$  peak at  $m/z = 194$  in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
- Key Fragmentation: A prominent fragment would be observed from the loss of the chloromethyl radical ( $\bullet\text{CH}_2\text{Cl}$ ), resulting in a cation at  $m/z = 143$  [ $\text{M} - 49$ ].

## Synthesis Methodologies: A Tale of Two Catalysts

The critical challenge in synthesizing **(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol** is achieving high enantioselectivity. The primary precursor is 2-chloro-1-(3,4-difluorophenyl)ethanone[1][2]. Two dominant strategies have proven effective: biocatalytic reduction and chemo-catalytic asymmetric reduction.

## Biocatalytic Asymmetric Reduction via Ketoreductase (KRED)

This approach represents a green, highly efficient, and increasingly popular method in industrial settings. The causality is straightforward: ketoreductase enzymes are exquisitely

chiral catalysts that can selectively reduce a prochiral ketone to a single enantiomer of the corresponding alcohol with near-perfect fidelity.

**Expertise & Rationale:** The choice of a KRED system is driven by its exceptional selectivity (>99.9% ee is common), mild reaction conditions (ambient temperature and pressure, aqueous media), and environmental benefits (reducing heavy metal waste). The process often uses a co-enzyme regeneration system (e.g., glucose/GDH or isopropanol/ADH) to make the use of expensive cofactors like NAD(P)H economically viable[2].

**Experimental Protocol:** KRED-Mediated Synthesis[1][2]

- **Enzyme Preparation:** A suitable ketoreductase (e.g., KR-01) is overexpressed in a host like *E. coli*. The cells are harvested and can be used as a whole-cell biocatalyst or as a purified enzyme.
- **Reaction Setup:** In a temperature-controlled bioreactor, a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is prepared.
- **Cofactor Regeneration:** Add components for the cofactor recycling system. For an isopropanol-based system, add isopropanol (which also acts as a co-solvent) and NADP<sup>+</sup>.
- **Substrate Addition:** Add the substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone. It can be added at high concentrations (up to 500 g/L) depending on the enzyme's tolerance[1].
- **Biocatalyst Addition:** Introduce the KRED enzyme or whole cells to the reactor to initiate the reaction.
- **Reaction Monitoring:** Maintain the temperature (e.g., 30°C) and pH. Monitor the conversion of the ketone to the alcohol via HPLC. The reaction typically completes within 24 hours.
- **Workup & Isolation:** Upon completion, the product is extracted directly from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- **Purification:** The product is typically of high purity and enantiomeric excess directly after extraction and may be used without further purification[1]. If needed, silica gel

chromatography can be employed.

## Chemo-catalytic Asymmetric Reduction (Corey-Bakshi-Shibata - CBS Reduction)

The CBS reduction is a classic, robust, and reliable method for the asymmetric reduction of ketones. Its mechanism relies on the formation of a chiral complex between borane and a chiral oxazaborolidine catalyst, which then directs the hydride delivery to one face of the ketone.

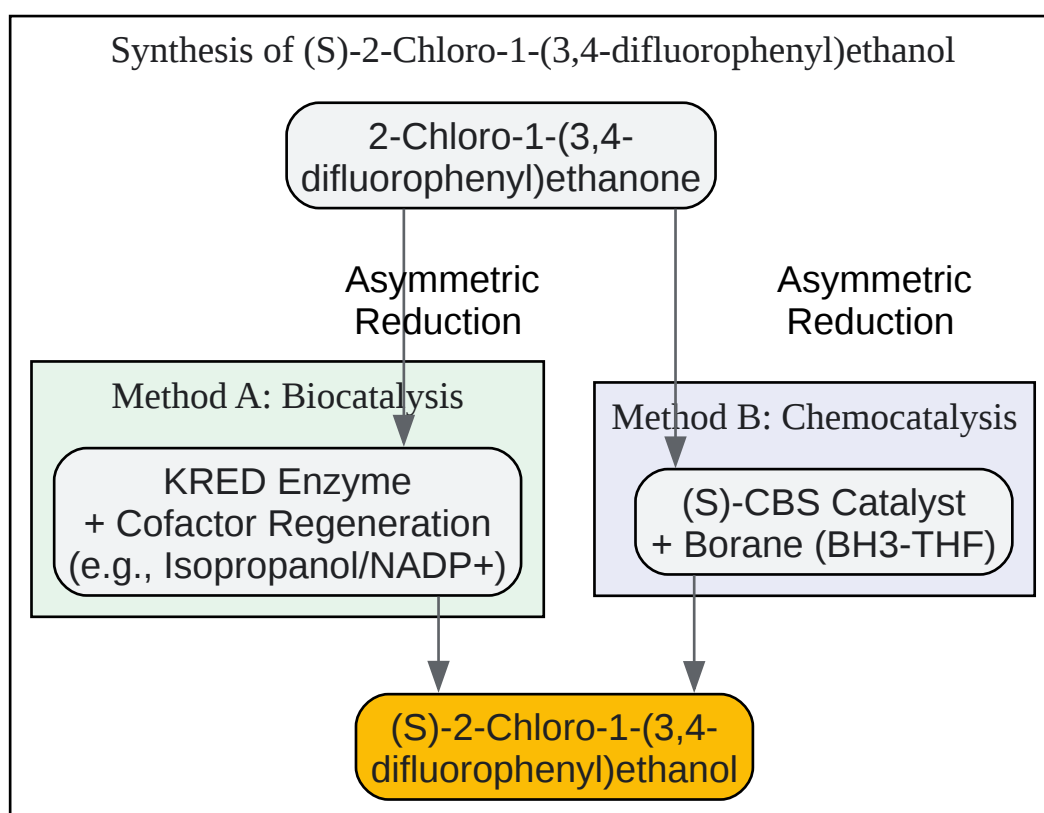
**Expertise & Rationale:** The CBS reduction is chosen for its predictability and broad substrate scope. The (S)-CBS catalyst reliably produces the (S)-alcohol. The reaction is performed under anhydrous and inert conditions, as borane reagents are water-sensitive. Toluene is a common solvent choice. The high yield and enantioselectivity justify the use of the stoichiometric borane reagent and the catalyst<sup>[6]</sup>.

### Experimental Protocol: CBS Reduction<sup>[6]</sup>

- **Inert Atmosphere:** A dry, nitrogen-purged reactor is essential. Add a solution of the (S)-CBS catalyst (e.g., (S)-1-methyl-3,3-diphenyl-hexahydropyrrolo[1,2-c][1][5][8]oxazaborole) in dry toluene.
- **Reagent Addition:** Cool the reactor to 10°C. Slowly add a solution of borane-THF complex (BH<sub>3</sub>·THF) in toluene. Stir for 1 hour to allow for complex formation.
- **Substrate Addition:** Slowly add a solution of 2-chloro-1-(3,4-difluorophenyl)ethanone in toluene dropwise over approximately 2 hours, maintaining the temperature at 10°C.
- **Reaction:** Allow the reaction to proceed for 1 hour at 10°C after the addition is complete.
- **Quenching:** Carefully quench the reaction by the dropwise addition of dilute sulfuric acid, ensuring the temperature remains below 10°C.
- **Workup & Isolation:** After quenching, allow the mixture to warm to room temperature and stir for 30 minutes. Separate the organic and aqueous layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.

- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product as a yellow oil with high purity (96.5%) and enantiomeric excess (98.9% ee)[6].

## Workflow Visualization



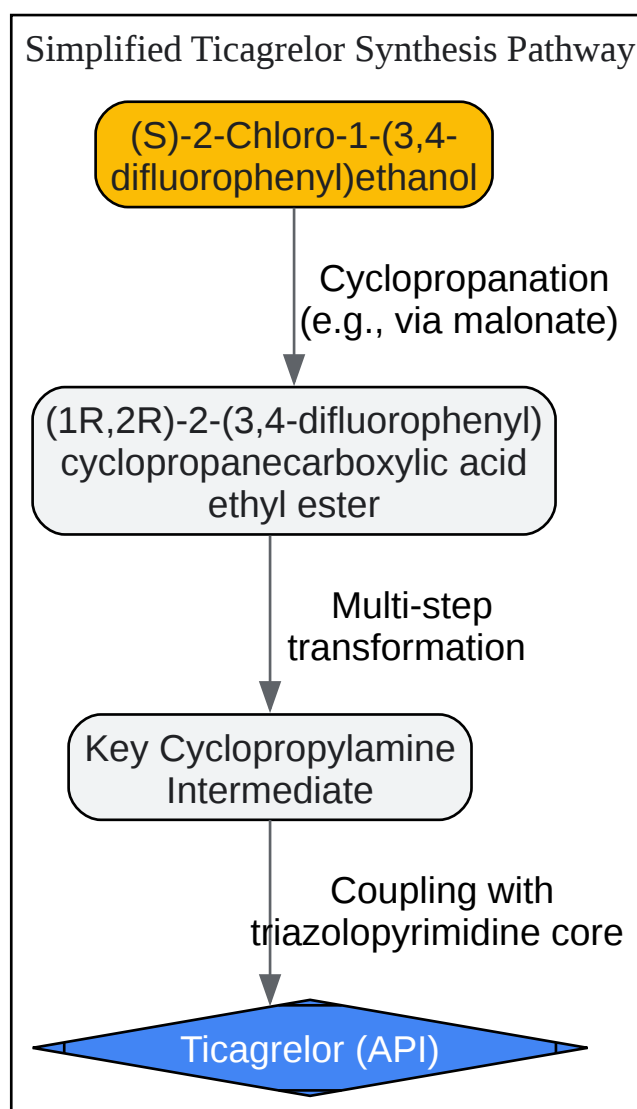
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Caption: Synthetic routes to the target chiral alcohol.

## Application in Pharmaceutical Synthesis: The Path to Ticagrelor

The primary industrial application of **(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol** is as a cornerstone intermediate in the multi-step synthesis of Ticagrelor[1][2][4]. Its specific chirality is transferred through subsequent synthetic steps to establish the correct stereochemistry in the final API, which is essential for its pharmacological activity.

The synthesis proceeds by using the chiral alcohol to construct the key cyclopropyl ring found in Ticagrelor. A simplified representation of this transformation highlights the importance of our title compound.



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Caption: Role as a key intermediate for Ticagrelor.

Beyond Ticagrelor, its structural motif makes it a valuable building block for other neurologically active compounds, potentially aiding in the development of drugs for conditions like depression or anxiety, where specific enantiomers are often required to ensure efficacy and minimize side effects[3].



## Safety, Handling, and Storage

As with any active chemical reagent, proper handling is crucial. The compound is classified as harmful and an irritant.

- Hazard Statements:
  - H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled[10].
  - H315: Causes skin irritation[10].
  - H318: Causes serious eye damage[10].
  - H335: May cause respiratory irritation[10].
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat[10].
- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with skin and eyes. Avoid breathing vapors or mist[10].
- Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area. For long-term stability and to prevent degradation, storage under an inert atmosphere (e.g., Argon) is recommended[10].
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

## Conclusion

**(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol** is more than just a chemical intermediate; it is an enabling molecule for the synthesis of life-saving medicines. Its value is defined by its specific chirality, which can be reliably produced through either advanced biocatalytic methods or robust chemo-catalytic protocols. A thorough understanding of its properties, synthesis, and handling is essential for any scientist working in the field of pharmaceutical development. This guide serves as a foundational document to support that endeavor, providing both the data and the scientific rationale needed for successful application.

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